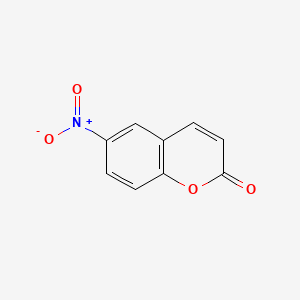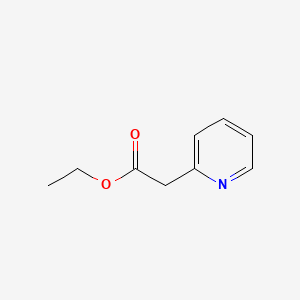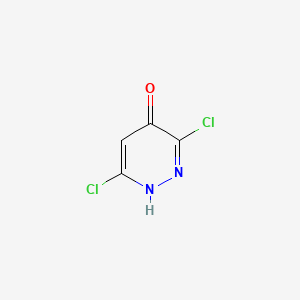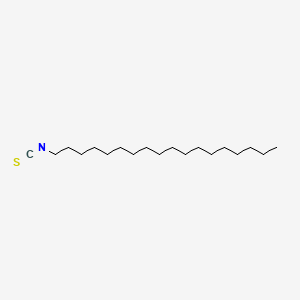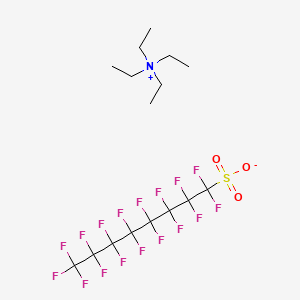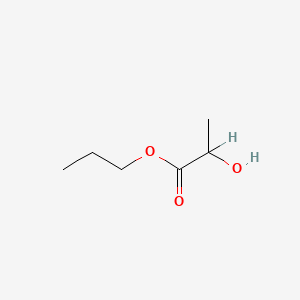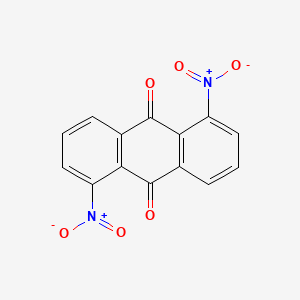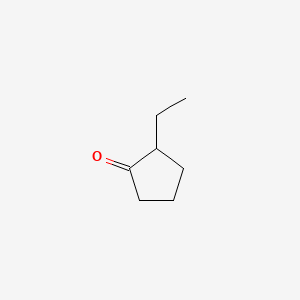
2-Methyltetrahydrofuran-3-one
作用机制
2-甲基四氢呋喃-3-酮的作用机制涉及它与分子靶标和途径的相互作用:
氧化机制: 它充当低温氧化过程中的中间体,在生物燃料的燃烧化学中发挥作用.
群体感应抑制: 该化合物抑制细菌中的群体感应,影响其生长和生物膜形成.
生化分析
Biochemical Properties
2-Methyltetrahydrofuran-3-one plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It is known to interact with various enzymes and proteins involved in metabolic pathways. For instance, this compound can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions essential for cellular metabolism . Additionally, it has been observed to participate in low-temperature oxidation processes, highlighting its role as an intermediate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of quorum sensing systems in bacteria, affecting biofilm formation and bacterial communication . This compound’s impact on gene expression and cellular metabolism underscores its potential as a biochemical tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. Additionally, this compound has been shown to inhibit or activate specific enzymes, thereby modulating biochemical reactions . These interactions can lead to changes in gene expression and cellular function, providing insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. For example, studies on African catfish have shown that exposure to high concentrations of this compound can cause histopathological changes in gill tissues, including necrosis and vacuolation . These findings highlight the importance of dosage considerations when studying the compound’s effects in vivo.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized through oxidation-reduction reactions, facilitated by specific oxidoreductases . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The distribution of this compound can influence its biochemical activity and effectiveness in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . These localization patterns are essential for understanding how this compound exerts its effects at the subcellular level.
准备方法
化学反应分析
2-甲基四氢呋喃-3-酮会发生各种化学反应:
这些反应中常用的试剂包括用于还原的氢气、用于氧化的次氯酸锂和用于取代反应的有机金属试剂 . 这些反应形成的主要产物包括各种呋喃衍生物和该化合物的还原形式 .
科学研究应用
2-甲基四氢呋喃-3-酮有几种科学研究应用:
相似化合物的比较
2-甲基四氢呋喃-3-酮可以与其他类似的化合物进行比较:
4-羟基-2,5-二甲基-3(2H)-呋喃酮: 以其甜味、焦糖味香气而闻名,类似于2-甲基四氢呋喃-3-酮.
2-异丁基-3-甲氧基吡嗪: 另一种用于香料和香精行业的化合物,但具有不同的香气特征.
5-乙基-3-羟基-4-甲基-2(5H)-呋喃酮: 结构相似,但具有不同的化学性质和应用.
属性
IUPAC Name |
2-methyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYQRVIQDNGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047677 | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Wintergreen-like aroma | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
138.00 to 139.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in oils, Soluble (in ethanol) | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.180-1.185 | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3188-00-9 | |
| Record name | Dihydro-2-methyl-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyltetrahydrofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyltetrahydrofuran-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-methyltetrahydrofuran-3-one and where is it found naturally?
A1: this compound, also known as coffee furanone, is a cyclic ether that contributes to the aroma profile of roasted coffee []. It is also found in flue-cured tobacco and influences the overall smoking quality [, ].
Q2: How does the structure of this compound relate to its aroma?
A2: The aroma of this compound has been characterized as caramel-like and roasted. Researchers have used microwave spectroscopy and quantum chemical calculations to determine the molecule's structure. They found two stable conformers, with the most stable form having the methyl group in an equatorial position []. This spatial arrangement of atoms likely contributes to the molecule's interaction with olfactory receptors, resulting in the perceived aroma.
Q3: How does this compound influence the smoking quality of tobacco?
A3: Studies have shown that this compound has a strong positive correlation with the overall smoking quality of flue-cured tobacco []. Specifically, it has been identified as having a direct positive effect on the sensory attributes of tobacco, potentially by contributing to its aroma profile [, ].
Q4: Can this compound be synthesized, and if so, how?
A4: Yes, this compound can be efficiently synthesized from the oxidative hydroxylation of 2-acetylbutyrolactone []. This method provides a reliable way to obtain the compound for research and potential applications.
Q5: Are there any analytical techniques available to identify and quantify this compound in complex mixtures?
A6: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace analysis has been successfully employed to determine the presence and quantity of this compound in complex mixtures like Qibai Pingfei Capsule []. This technique allows for the separation and identification of volatile compounds, providing valuable information about the composition of various samples.
Q6: Has this compound been assessed for safety as a fragrance ingredient?
A7: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound when used as a fragrance ingredient []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated for its intended use.
Q7: Can this compound be used as a building block for synthesizing other compounds?
A8: Yes, researchers have utilized this compound in a reaction with malononitrile and aromatic aldehydes to synthesize 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives []. This highlights the compound's versatility as a starting material for creating diverse chemical structures with potential applications in various fields.
Q8: What is the role of this compound in enzymatic reactions?
A9: Research indicates that this compound can be utilized as a bio-sourced co-solvent in enzymatic reactions, potentially offering a greener alternative to commonly used solvents like DMSO []. This application is particularly relevant in the context of sustainable chemistry and developing environmentally friendly processes.
Q9: Have there been any studies on the phase behavior of this compound?
A10: Yes, researchers have investigated the phase equilibrium data and thermodynamic modeling of systems involving this compound, carbon dioxide, and glucose []. This type of research is crucial for understanding the behavior of this compound in various conditions and for designing processes involving its separation and purification.
Q10: Is there a way to convert this compound into a difluorinated analog?
A11: Yes, a method has been developed to produce 2-substituted 3,3-difluorofuran derivatives, including those derived from this compound, using diethylammonium sulfur trifluoride (DAST) in the presence of a catalytic amount of pyridine hydrofluoride []. This transformation highlights the potential for modifying the structure of this compound to access compounds with potentially different biological or physical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


